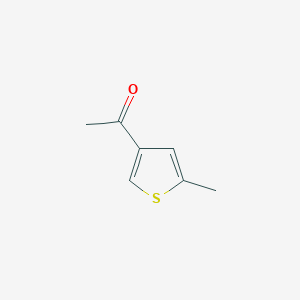
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene, also known as CMB, is an aromatic compound with a wide range of applications in the fields of science and technology. It is a highly volatile, flammable, and colorless liquid with a boiling point of 131°C and a melting point of -30°C. It is a versatile compound that is used in the synthesis of various organic and inorganic compounds, as well as in the production of pharmaceuticals and other materials. CMB has a wide range of applications due to its unique properties, such as its low boiling point and low melting point, as well as its ability to react with other compounds.
Scientific Research Applications
Synthesis and Reactivity 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has been studied for its reactivity and role in the synthesis of complex organic compounds. Research by Olah et al. (1976) explored the chloromethylation of benzene and alkylbenzenes, revealing mechanisms and preparative aspects of novel chloromethylations, which are essential for the synthesis of intermediates in organic chemistry (Olah, Beal, & Olah, 1976).
Material Science and Polymer Chemistry In material science, this compound is utilized in the development of novel materials. Jiang and Jones (1997) synthesized a chlorine precursor copolymer demonstrating the compound's utility in creating high thermal stability polymers, which are significant for electronic and optical applications (Jiang & Jones, 1997).
Chemical Engineering and Environmental Applications The compound's applications extend into chemical engineering, where its derivatives are used in processes like electropolymerization for conducting polymers, offering insights into low oxidation potential monomers for electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). Furthermore, its derivatives have shown promise in environmental applications, such as iodine capture for addressing contamination issues, highlighted by the work of Xiong et al. (2019), where carbazole-based polymers exhibited high iodine adsorption capacities (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-2,4-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGGIWBIKGBBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CCl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615671 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122776-87-8 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)






